molecular formula C25H34N4O3 B2985752 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide CAS No. 899729-66-9

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide

Cat. No.: B2985752
CAS No.: 899729-66-9
M. Wt: 438.572
InChI Key: ZZECXIFCPCGGQE-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a morpholino group, and a mesityloxalamide moiety

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-10-12-32-13-11-29)20-6-8-21(9-7-20)28(4)5/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZECXIFCPCGGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.

    Oxalamide Formation: The intermediate is then reacted with mesityloxalyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its morpholino and dimethylamino groups.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino and morpholino groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-benzoyloxalamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-piperidinoethyl)-N2-mesityloxalamide

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide is unique due to the presence of the mesityloxalamide moiety, which can impart distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₃₁N₃O₂
  • Molecular Weight : 285.384 g/mol
  • IUPAC Name : this compound

The compound belongs to the class of organic compounds known as benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The structural complexity contributes to its diverse biological activities.

Pharmacological Effects

  • Acetylcholinesterase Inhibition
    • The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission and cognitive function .
  • Antitumor Activity
    • Recent studies indicate that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have demonstrated efficacy in inducing apoptosis in cancer cells and inhibiting cell proliferation in various tumor models .
  • Neuroprotective Effects
    • The neuroprotective potential is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis. This activity is particularly relevant in neurodegenerative disease contexts .
  • The mechanisms underlying the biological activity of this compound involve:
    • Enzyme Inhibition : By inhibiting AChE, the compound prolongs acetylcholine action at neuromuscular junctions.
    • Cell Cycle Arrest : Certain analogs have been reported to induce G1 phase cell cycle arrest, leading to apoptosis in cancer cells .
    • Antioxidant Activity : Some studies suggest potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

Study ReferenceFindings
Demonstrated potent inhibitory activity against human class I HDAC isoforms with significant antitumor effects in xenograft models.
Reported non-competitive inhibition of tyrosinase with promising antioxidant activities, suggesting broader applications in dermatological treatments.

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide?

Methodological Answer:
The synthesis of this compound likely involves multi-step coupling reactions. A plausible route includes:

  • Step 1: Preparation of the morpholinoethyl-amine intermediate via reductive amination of 4-(dimethylamino)benzaldehyde with morpholine, followed by reduction (e.g., NaBH4 or catalytic hydrogenation).
  • Step 2: Formation of the oxalamide core by reacting mesitylamine with oxalyl chloride to generate N2-mesityloxalamide.
  • Step 3: Final coupling of the intermediates using a carbodiimide reagent (e.g., EDC/HOBt) in anhydrous DMF or THF .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Use inert conditions to avoid degradation of the dimethylamino group .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities <0.1% (USP guidelines) .
    • LC-MS to detect trace byproducts (e.g., incomplete coupling or oxidation products) .
  • Structural Confirmation:
    • 1H/13C NMR to verify substitution patterns (e.g., dimethylamino singlet at ~2.8 ppm, morpholine protons at 3.5–3.7 ppm) .
    • FT-IR for carbonyl stretches (C=O at ~1680 cm⁻¹) and secondary amide bands .

Advanced: How can researchers optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modify the mesityl group (e.g., replace with substituted aryl groups) to enhance solubility or target affinity .
    • Explore morpholinoethyl chain length (e.g., ethyl vs. propyl spacers) to optimize pharmacokinetics .
  • Computational Modeling:
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, leveraging the dimethylamino group’s basicity for charge interactions .

Advanced: How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening:
    • Test solubility in DMSO (common stock solvent) vs. aqueous buffers (e.g., PBS at pH 7.4) with 0.1% Tween-80 to mimic physiological conditions .
  • Thermodynamic Solubility Measurement:
    • Use dynamic light scattering (DLS) or equilibrium solubility assays (shake-flask method) at 25°C and 37°C to resolve discrepancies .
  • LogP Analysis:
    • Calculate partition coefficients (e.g., via HPLC-derived LogP) to correlate solubility trends with structural analogs .

Advanced: How can conflicting structural data from NMR and X-ray crystallography be resolved?

Methodological Answer:

  • 2D NMR Techniques:
    • Perform HSQC and NOESY to confirm spatial proximity of the morpholinoethyl and dimethylamino groups .
  • Single-Crystal X-ray Diffraction:
    • Grow crystals in a mixed solvent system (e.g., dichloromethane/methanol) and compare bond angles/planarity with computational models (e.g., DFT) .
  • Dynamic NMR Studies:
    • Investigate rotational barriers of the oxalamide bond to rule out conformational polymorphism .

Advanced: What strategies are effective for impurity profiling and stability testing?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2O2) to identify degradation pathways .
  • Stability-Indicating Methods:
    • Use UHPLC-PDA-MS to track degradation products (e.g., hydrolysis of the oxalamide bond) .
  • Accelerated Stability Testing:
    • Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing potency and impurity levels monthly .

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